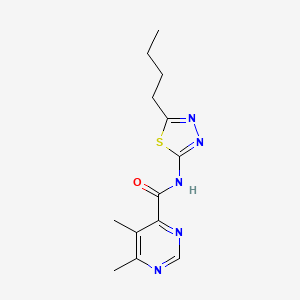![molecular formula C17H15F3N4O2 B2449838 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone CAS No. 338414-19-0](/img/structure/B2449838.png)
3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone” is a complex organic compound. It is composed of a methoxyphenyl group, a trifluoromethylphenyl group, and a hydrazone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The methoxyphenyl and trifluoromethylphenyl groups would contribute to the aromaticity of the compound, while the hydrazone group would likely form a polar region .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the hydrazone group could be involved in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of aromatic rings and a hydrazone group would likely make the compound relatively stable. The trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Its hydrazone moiety is known to interact with microbial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. The presence of the trifluoromethyl group enhances its ability to induce apoptosis in cancer cells. It has been tested against various cancer cell lines, showing potent cytotoxic effects, which could be harnessed for cancer therapy .
Antioxidant Potential
The compound’s structure allows it to act as a free radical scavenger, providing antioxidant benefits. This property is crucial in preventing oxidative stress-related diseases. Its ability to neutralize free radicals has been validated through various in vitro assays, suggesting its use in developing antioxidant therapies .
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Its anti-inflammatory properties are attributed to its ability to modulate signaling pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Enzyme Inhibition
The compound has been found to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase. Tyrosinase inhibition is particularly relevant in the treatment of hyperpigmentation disorders, while acetylcholinesterase inhibition is crucial for managing neurodegenerative diseases like Alzheimer’s .
Photophysical Applications
Due to its unique structural properties, this compound exhibits interesting photophysical behaviors. It has been studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation makes it valuable in the field of photonics .
Catalytic Activity
The compound has been explored for its catalytic properties in various organic reactions. Its ability to facilitate reactions such as hydrazone formation and other condensation reactions makes it a useful catalyst in synthetic organic chemistry .
Material Science
In material science, this compound has been investigated for its potential use in developing new materials with specific properties. Its structural features allow it to form complexes with metals, which can be used to create materials with unique electronic and magnetic properties.
These applications highlight the versatility and potential of (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Source on antimicrobial activity. Source on anticancer properties. Source on antioxidant potential. Source on anti-inflammatory effects. Source on enzyme inhibition. Source on photophysical applications. Source on catalytic activity. : Source on material science applications.
Orientations Futures
Propriétés
IUPAC Name |
(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c1-26-14-8-2-11(3-9-14)16(25)15(10-22-21)24-23-13-6-4-12(5-7-13)17(18,19)20/h2-10,23H,21H2,1H3/b22-10+,24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHVNXYUXQHEW-PSXXPOPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea](/img/structure/B2449764.png)
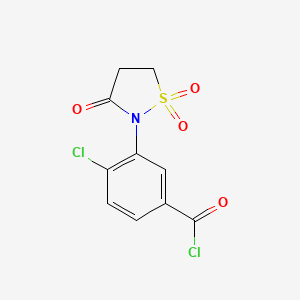
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2449766.png)

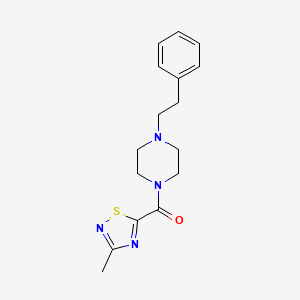
![Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid](/img/structure/B2449769.png)
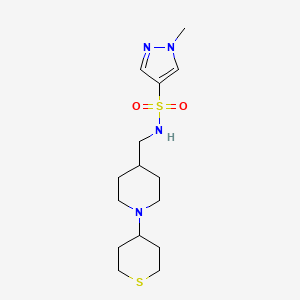
![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2449772.png)

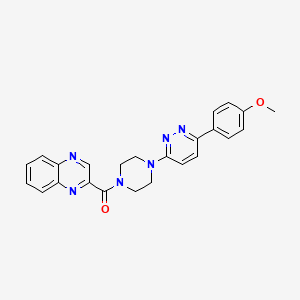
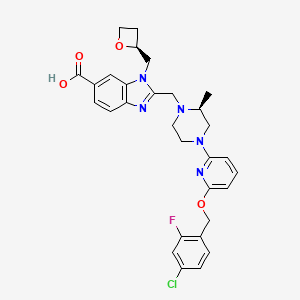
![2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-3-carboxamide](/img/structure/B2449777.png)
